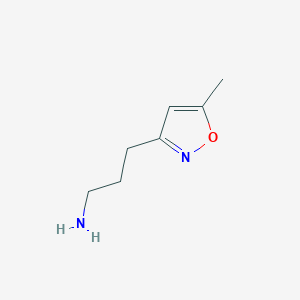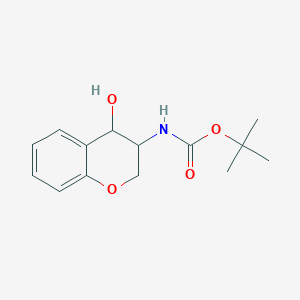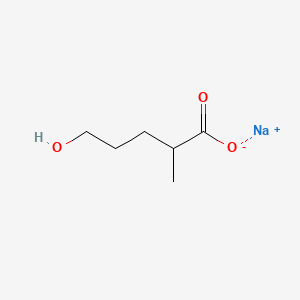
1-Bromo-2-(isocyanatomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(isocyanatomethyl)benzene is an organic compound with the molecular formula C8H6BrNO. It is a derivative of benzene, where a bromine atom and an isocyanatomethyl group are attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-(isocyanatomethyl)benzene can be synthesized through several methods. One common method involves the bromination of 2-(isocyanatomethyl)benzene. The reaction typically uses bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The reaction conditions usually involve maintaining a controlled temperature and stirring to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The isocyanate group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions or amines, typically in a polar solvent such as water or ethanol, under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, often in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas, usually in an inert atmosphere and at elevated temperatures.
Major Products Formed
Substitution: Products include hydroxylated or aminated derivatives of the original compound.
Oxidation: Products include carbonyl compounds such as aldehydes or ketones.
Reduction: Products include amine derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Bromo-2-(isocyanatomethyl)benzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(isocyanatomethyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to modify proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-(isocyanatomethyl)benzene: Similar structure but with the isocyanatomethyl group in the para position.
4-Bromobenzyl isocyanate: Another isomer with the isocyanatomethyl group attached to the benzyl position.
Uniqueness
1-Bromo-2-(isocyanatomethyl)benzene is unique due to the specific positioning of the bromine and isocyanatomethyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis and various applications .
Propiedades
Fórmula molecular |
C8H6BrNO |
|---|---|
Peso molecular |
212.04 g/mol |
Nombre IUPAC |
1-bromo-2-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H6BrNO/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 |
Clave InChI |
MXHKYNICVUNVRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN=C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13587384.png)


![1,5,6,7,8,9-Hexahydro-2H-5,8-epiminocyclohepta[b]pyridin-2-one](/img/structure/B13587400.png)
![9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane]hydrochloride](/img/structure/B13587401.png)



![2-[(5-Bromopentyl)sulfanyl]phenylacetate](/img/structure/B13587426.png)


